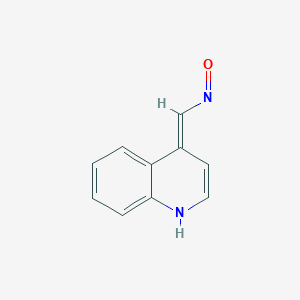
(4E)-4-(nitrosomethylidene)-1H-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cubane-1-carboxylic acid: ((4E)-4-(nitrosomethylidene)-1H-quinoline) is a unique organic compound characterized by its cubane structure, which consists of eight carbon atoms arranged in a cubic configuration. This compound is notable for its high strain energy due to the unusual geometry of the cubane core, making it an interesting subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: Cubane-1-carboxylic acid can be synthesized through a multi-step process starting from cyclopentadiene. The key steps involve the formation of cubane intermediates, followed by functionalization to introduce the carboxylic acid group. The reaction conditions typically require high temperatures and pressures, as well as the use of strong acids or bases as catalysts.
Industrial Production Methods: Industrial production of cubane-1-carboxylic acid is not common due to the complexity and cost of the synthesis process. advancements in synthetic organic chemistry may lead to more efficient production methods in the future.
化学反应分析
Types of Reactions: Cubane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the cubane structure can be substituted with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or heat.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cubane-1-carboxylic acid can yield cubane-1-aldehyde, while reduction can produce cubane-1-methanol.
科学研究应用
Cubane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the properties and reactivity of strained ring systems.
Biology: Its derivatives are investigated for potential use as pharmaceuticals due to their unique structural properties.
Medicine: Research is ongoing to explore its potential as a building block for drug design.
Industry: Although not widely used industrially, its unique structure makes it a subject of interest for developing new materials with novel properties.
作用机制
The mechanism of action of cubane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the high strain energy of the cubane core. This strain energy makes the compound highly reactive, allowing it to undergo transformations that are not typical for less strained molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Cubane-1-carboxylic acid can be compared with other similar compounds, such as:
Cubane: The parent hydrocarbon of cubane-1-carboxylic acid, which lacks the carboxylic acid functional group.
Cubane-1,4-dicarboxylic acid: A derivative with two carboxylic acid groups, offering different reactivity and applications.
Cubane-1-methanol: A reduced form of cubane-1-carboxylic acid with an alcohol functional group.
Uniqueness: Cubane-1-carboxylic acid is unique due to its combination of the highly strained cubane core and the reactive carboxylic acid group. This combination makes it a valuable compound for studying the effects of strain on chemical reactivity and for developing new materials and pharmaceuticals.
属性
IUPAC Name |
(4E)-4-(nitrosomethylidene)-1H-quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,11H/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDNYRKJMVEISL-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/N=O)/C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














